

Comparative Guide: Mass Spectrometry Fragmentation of 4-Methylaminosalicylic Acid

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Compound of Interest

Compound Name:	2-Hydroxy-4-(methylamino)benzoic acid
CAS No.:	6952-12-1
Cat. No.:	B1595789

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Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methylaminosalicylic acid (4-MAS), a structural analog and potential impurity of the antitubercular drug 4-aminosalicylic acid (PAS). It is designed for analytical scientists and drug development professionals requiring precise differentiation between 4-MAS, its parent compound (PAS), and major metabolites like N-acetyl-PAS.

The core differentiator identified is the m/z 168 \rightarrow 124 transition (decarboxylation), which is distinct from the m/z 154 \rightarrow 110 transition observed in PAS. This guide details the fragmentation mechanisms, provides comparative spectral data, and outlines a validated LC-MS/MS protocol for impurity profiling.

Chemical Identity and Structural Context

Understanding the structural nuances is critical for interpreting MS data. 4-MAS differs from PAS by a single methyl group on the amine nitrogen.

Compound	4-Methylaminosalicylic Acid (4-MAS)	4-Aminosalicylic Acid (PAS)	N-Acetyl-PAS
Role	Impurity / Analog	Active Pharmaceutical Ingredient (API)	Major Metabolite
Formula	C ₈ H ₉ NO ₃	C ₇ H ₇ NO ₃	C ₉ H ₉ NO ₄
Monoisotopic Mass	167.06 Da	153.04 Da	195.05 Da
Precursor Ion [M+H] ⁺	m/z 168	m/z 154	m/z 196
Key Structural Feature	N-Methylated amine	Primary amine	N-Acetylated amine

Fragmentation Mechanism Analysis

The fragmentation of salicylic acid derivatives in positive electrospray ionization (ESI+) is driven by two primary pathways: decarboxylation (loss of CO₂) and dehydration (loss of H₂O).

Primary Fragmentation Pathway (4-MAS)

Upon protonation, 4-MAS (m/z 168) undergoes a characteristic neutral loss of 44 Da (CO₂). This is facilitated by the ortho-hydroxy group, which stabilizes the transition state.

- Precursor Selection: [M+H]⁺ at m/z 168.
- Primary Transition (Quantifier): Loss of CO₂ yields the N-methyl-m-aminophenol cation at m/z 124.
 - Mechanism:[\[1\]](#) 1,3-hydrogen shift from the carboxyl group followed by elimination of CO₂.
- Secondary Transition (Qualifier): Loss of H₂O (18 Da) yields the acylium ion at m/z 150.
 - Mechanism:[\[1\]](#) Interaction between the ortho-hydroxyl and the carboxyl group (ortho effect).

Comparative Fragmentation Table

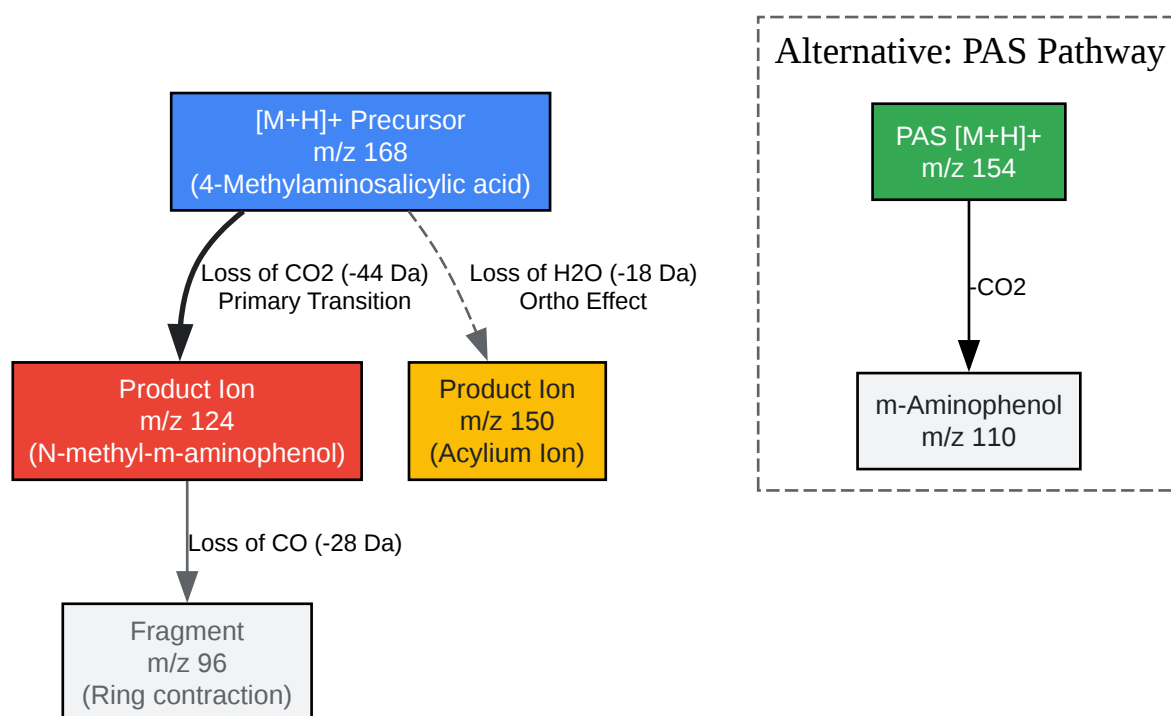
The following table contrasts the MS/MS transitions of 4-MAS against its alternatives to ensure specificity in Multiple Reaction Monitoring (MRM) methods.

Analyte	Precursor (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Neutral Loss Mechanism	Collision Energy (eV)*
4-MAS	168.1	124.1	150.1	-CO ₂ (44), -H ₂ O (18)	15 - 25
PAS	154.0	136.0	110.0	-H ₂ O (18), -CO ₂ (44)	12 - 20
N-Acetyl-PAS	196.1	136.0	154.0	-Acetamide, -Ketene	18 - 28
m-Aminophenol	110.1	65.0	93.0	Ring cleavage	25 - 35

*Note: Collision energies are instrument-dependent (values optimized for Triple Quadrupole systems).

Visualization of Fragmentation Pathways

The following diagram illustrates the specific fragmentation tree for 4-methylaminosalicylic acid, highlighting the divergence from the PAS pathway.



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Caption: Fragmentation tree of 4-MAS (m/z 168) showing primary decarboxylation vs. PAS (m/z 154).

Experimental Protocol: LC-MS/MS Profiling

To reliably detect 4-MAS in the presence of PAS, chromatographic separation is required to prevent ion suppression, although the mass difference (14 Da) allows for spectral resolution.

Sample Preparation

- Matrix: Plasma or Pharmaceutical Formulation.[2]
- Extraction: Protein precipitation with Methanol (1:3 v/v) is preferred over Acetonitrile to minimize solvent-dependent protomer formation which can affect PAS ionization [1].
- Internal Standard: Use Salicylic Acid-d₄ or PAS-d₃ to compensate for matrix effects.

LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 μ m). Standard C18 may retain these polar compounds poorly; a high-strength silica (HSS) or polar-embedded column is recommended.
- Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate the amine).
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient:
 - 0-1 min: 5% B (Isocratic hold for polar retention)
 - 1-5 min: 5% \rightarrow 40% B
 - 5-6 min: 95% B (Wash)
- Flow Rate: 0.3 mL/min.

Method Validation Parameters

- Selectivity: Monitor m/z 168 \rightarrow 124. Ensure no interference from N-Acetyl-PAS (m/z 196) in-source fragmentation. N-Acetyl-PAS can lose ketene (-42 Da) to form m/z 154 (PAS), but not m/z 168.
- Linearity: 10 ng/mL – 1000 ng/mL.
- Limit of Quantitation (LOQ): Typically ~5 ng/mL using ESI+ on a triple quadrupole.

References

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- [2. real.mtak.hu \[real.mtak.hu\]](#)
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